molecular formula C6H12ClNO2 B13054703 methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

Cat. No.: B13054703
M. Wt: 165.62 g/mol
InChI Key: TVJIWRQAMQUMPO-UYXJWNHNSA-N
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Description

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is unique due to

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m0./s1

InChI Key

TVJIWRQAMQUMPO-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1[C@@H](CN1)C(=O)OC.Cl

Canonical SMILES

CC1C(CN1)C(=O)OC.Cl

Origin of Product

United States

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